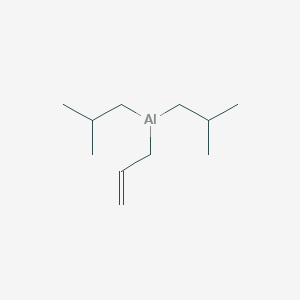
1,4-Dimethyl-7-acetylazulene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dimethyl-7-acetylazulene is an organic compound belonging to the azulene family, characterized by its deep blue color. Azulene derivatives are known for their unique chemical structure and interesting biological properties. This compound is particularly notable for its applications in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4-Dimethyl-7-acetylazulene can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 1,4-dimethyl-7-isopropylazulene with acetyl chloride in the presence of a Lewis acid catalyst can yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions: 1,4-Dimethyl-7-acetylazulene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur, where substituents like halogens or nitro groups are introduced into the azulene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or nitro-substituted azulene derivatives.
Scientific Research Applications
1,4-Dimethyl-7-acetylazulene has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex azulene derivatives.
Industry: Utilized in the development of optoelectronic devices due to its unique electronic properties.
Mechanism of Action
1,4-Dimethyl-7-acetylazulene can be compared with other azulene derivatives, such as guaiazulene and chamazulene:
Guaiazulene: Similar in structure but differs in the position and type of substituents.
Chamazulene: Another azulene derivative with notable anti-inflammatory properties, commonly found in chamomile oil.
Uniqueness: this compound stands out due to its specific acetyl group, which imparts unique chemical and biological properties, making it valuable for various applications in research and industry.
Comparison with Similar Compounds
- Guaiazulene
- Chamazulene
- 1,4-Dimethyl-7-isopropylazulene
Properties
CAS No. |
91813-74-0 |
|---|---|
Molecular Formula |
C14H14O |
Molecular Weight |
198.26 g/mol |
IUPAC Name |
1-(3,8-dimethylazulen-5-yl)ethanone |
InChI |
InChI=1S/C14H14O/c1-9-4-6-12(11(3)15)8-14-10(2)5-7-13(9)14/h4-8H,1-3H3 |
InChI Key |
ZZVZGSYEPXXGHA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC(=C2C=C(C=C1)C(=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


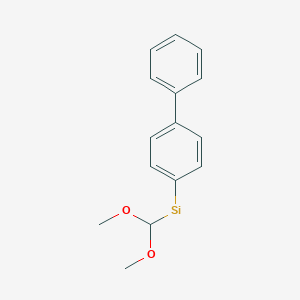
![N-[2-(2-Oxo-2H-1,4-benzoxazin-3-yl)phenyl]acetamide](/img/structure/B14356509.png)
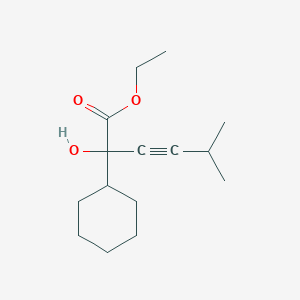
![1-Ethyl-4-[2-(4-pentylcyclohexyl)ethyl]cyclohexane](/img/structure/B14356517.png)
![2,2'-[(4,6-Diamino-1,3-phenylene)bis(oxy)]di(ethan-1-ol)](/img/structure/B14356523.png)
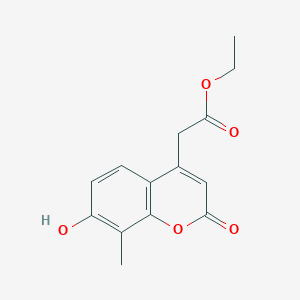
![2-({[4-(Methoxycarbonyl)phenyl]methyl}amino)benzoic acid](/img/structure/B14356529.png)
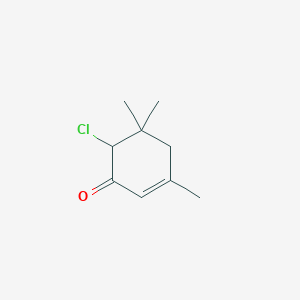
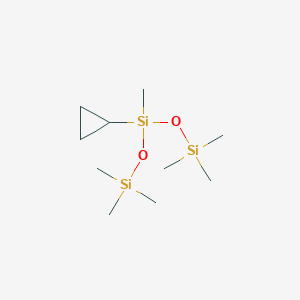
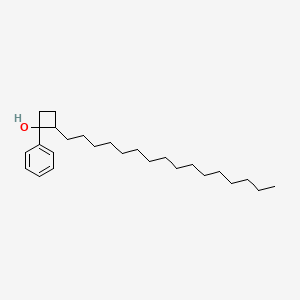
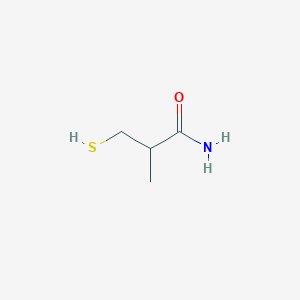
methanone](/img/structure/B14356559.png)
